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Compound of Interest

Compound Name: 4-lodobiphenyl

Cat. No.: B074954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula C12H9I,
focusing on its molecular weight, isomeric structures, and the experimental protocols required
for its synthesis and characterization. This document is intended to serve as a valuable
resource for professionals in the fields of chemical research and drug development.

Core Molecular Data

The molecular formula C12H9I represents a class of iodinated aromatic compounds. The
theoretical molecular weight has been calculated based on the atomic weights of its constituent
elements. Several isomers of C12H9I exist, with the most common being iodobiphenyls. The
properties of these isomers can vary based on the position of the iodine atom on the biphenyl

scaffold.

A summary of the key quantitative data for C12H9I and its common isomers is presented in the

table below.
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Property Value Isomer
Molecular Formula C12H9I All Isomers
Molecular Weight 280.10 g/mol All Isomers[1]
Melting Point 110-114 °C 4-lodobiphenyl[2]
26.5°C 3-lodobiphenyl[3]

Boiling Point 322.7 °C 4-lodobiphenyl[2]
300 °C 2-lodobiphenyl[1]

114-115 °C at 0.1 Torr

3-lodobiphenyl[3]

Density

1.584 g/cm3

4-lodobiphenyl[2]

1.59 g/mL at 25 °C

2-lodobiphenyl[1]

Refractive Index

1.64

4-lodobiphenyl[2]

1.662 (at 20 °C)

2-lodobiphenyl[1]

Experimental Protocols

Due to the isomeric nature of C12H9I, the following sections provide generalized yet detailed
experimental protocols for the synthesis and characterization of a representative isomer, 4-
iodobiphenyl. These methodologies can be adapted for other isomers with appropriate
modifications.

Synthesis: Electrophilic lodination of Biphenyl

This protocol describes a common method for the synthesis of iodoarenes through electrophilic
aromatic substitution.[4]

Materials:
e Biphenyl

e Molecular lodine (I2)
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e An oxidizing agent (e.qg., nitric acid, hydrogen peroxide, or a mixture of potassium iodide and
potassium iodate)[4]

» Asuitable solvent (e.g., glacial acetic acid or an agueous medium)[4]
e Sodium thiosulfate solution

o Dichloromethane or other suitable organic solvent for extraction

e Anhydrous magnesium sulfate or sodium sulfate

 Silica gel for column chromatography

e Hexane and ethyl acetate for elution

Procedure:

o Dissolve biphenyl in the chosen solvent in a round-bottom flask equipped with a magnetic
stirrer and a reflux condenser.

e Add molecular iodine to the solution.

e Slowly add the oxidizing agent to the reaction mixture. The choice of oxidant will depend on
the desired reactivity and reaction conditions.[4]

e Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress
using thin-layer chromatography (TLC).

» After the reaction is complete, cool the mixture to room temperature.

¢ Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any
unreacted iodine.

o Extract the product into an organic solvent such as dichloromethane.

e Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate
the solvent under reduced pressure.
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 Purify the crude product by column chromatography on silica gel, using a gradient of hexane
and ethyl acetate as the eluent, to obtain the pure iodobiphenyl isomer.

Characterization: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
e H NMR Spectroscopy:

o Sample Preparation: Dissolve a small amount of the purified C12H9I isomer in a
deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire the *H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

o Expected Chemical Shifts: Aromatic protons typically resonate in the range of 6.5-8.5 ppm.
[5] The exact chemical shifts and coupling patterns will depend on the substitution pattern
of the iodine atom on the biphenyl rings.[6]

e 13C NMR Spectroscopy:
o Sample Preparation: Use the same sample prepared for *H NMR.
o Data Acquisition: Acquire the proton-decoupled 3C NMR spectrum.

o Expected Chemical Shifts: Carbons in an aromatic ring typically absorb in the range of
120-150 ppm.[7] The number of distinct signals will indicate the symmetry of the molecule.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

o Sample Preparation: Prepare a dilute solution of the C12H9I isomer in a suitable volatile
solvent (e.g., methanol or acetonitrile).

« lonization Method: Electron lonization (EI) is a common technique for this type of compound.
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» Data Acquisition: Obtain the mass spectrum.
o Expected Results:

o Molecular lon Peak (M*): A prominent peak at m/z corresponding to the molecular weight
of C12H9I (280.10).

o Isotopic Pattern: Due to the presence of iodine (a monoisotopic element in this context), a
distinct isotopic pattern is not expected for the molecular ion peak itself, unlike for
compounds containing chlorine or bromine.[8] However, the high mass of iodine will be
readily apparent.

o Fragmentation Pattern: The fragmentation pattern will provide information about the
structure of the molecule. Common fragmentation pathways for aromatic halides include
the loss of the halogen atom and cleavage of the biphenyl linkage.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a synthesized
C12H9I compound and a conceptual representation of its general structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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